2,2,4,4-Tetramethylcyclopentane-1,3-dione
Description
Structure
3D Structure
Properties
CAS No. |
31934-42-6 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2,2,4,4-tetramethylcyclopentane-1,3-dione |
InChI |
InChI=1S/C9H14O2/c1-8(2)5-6(10)9(3,4)7(8)11/h5H2,1-4H3 |
InChI Key |
UJWKZMAOPDRNBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C1=O)(C)C)C |
Origin of Product |
United States |
Synthetic Methodologies for 2,2,4,4 Tetramethylcyclopentane 1,3 Dione and Its Analogues
Classical Synthetic Routes to Cyclopentane-1,3-diones
The formation of cyclic ketones has a rich history in organic synthesis, with early methods paving the way for more sophisticated and efficient reactions. These foundational techniques are crucial for understanding the development of synthetic pathways toward complex cyclic systems.
Early Approaches to Cyclic Ketone Formation
Early efforts in the synthesis of cyclic ketones often relied on intramolecular reactions of long-chain dicarboxylic acids or their derivatives. These methods, while groundbreaking for their time, were often limited by low yields and harsh reaction conditions. Processes such as the pyrolysis of calcium or thorium salts of dicarboxylic acids were among the first to demonstrate the feasibility of forming cyclic ketones, albeit with limited applicability to highly substituted or functionalized targets.
Evolution of Intramolecular Condensation Reactions
A significant advancement in the synthesis of cyclic ketones came with the development of intramolecular condensation reactions. These reactions, which form a new carbon-carbon bond within a single molecule, offered greater control and higher yields compared to earlier methods. The intramolecular aldol (B89426) condensation, for instance, demonstrated that dicarbonyl compounds could be cyclized under basic or acidic conditions to form cyclic enones. wikipedia.org This laid the groundwork for more refined and widely applicable cyclization strategies.
Modern Strategies for 2,2,4,4-Tetramethylcyclopentane-1,3-dione Synthesis
The synthesis of a sterically hindered molecule like this compound requires robust and efficient modern synthetic methods. These strategies often involve the careful design of precursor molecules and the application of powerful cyclization reactions.
Cyclization Reactions Utilizing Precursor Molecules
The most logical and widely employed approach for constructing the cyclopentane-1,3-dione core is through the intramolecular cyclization of a suitable acyclic precursor. The choice of precursor and the cyclization method are critical, especially when dealing with sterically demanding substrates.
The Dieckmann condensation is a cornerstone of cyclic β-keto ester synthesis and, by extension, the synthesis of cyclic 1,3-diones. organic-chemistry.orglibretexts.org This intramolecular Claisen condensation of a diester is particularly well-suited for the formation of five- and six-membered rings. libretexts.org
In the context of this compound, the logical precursor for a Dieckmann condensation would be a diethyl or dimethyl ester of 3,3,5,5-tetramethylheptanedioic acid. The reaction proceeds via the formation of an enolate at one of the α-carbons, which then attacks the other ester carbonyl group to form the five-membered ring. Subsequent hydrolysis and decarboxylation of the resulting β-keto ester would yield the target dione (B5365651).
The mechanism of the Dieckmann condensation involves the following key steps:
Enolate Formation: A strong base, such as sodium ethoxide, abstracts an acidic α-proton from the diester to form a resonance-stabilized enolate.
Intramolecular Nucleophilic Acyl Substitution: The enolate attacks the carbonyl carbon of the other ester group within the same molecule.
Cyclization and Elimination: A cyclic tetrahedral intermediate is formed, which then collapses, eliminating an alkoxide group to yield a cyclic β-keto ester.
Hydrolysis and Decarboxylation: The β-keto ester is then hydrolyzed to the corresponding β-keto acid, which readily undergoes decarboxylation upon heating to afford the final cyclic dione.
| Starting Material | Reagents | Product | Reaction Type |
| Diethyl 3,3,5,5-tetramethylheptanedioate | 1. NaOEt, EtOH2. H₃O⁺, Δ | This compound | Dieckmann Condensation |
| Diethyl adipate (B1204190) | 1. NaOEt, EtOH2. H₃O⁺, Δ | Cyclopentanone (B42830) | Dieckmann Condensation |
| Diethyl pimelate (B1236862) | 1. NaOEt, EtOH2. H₃O⁺, Δ | Cyclohexanone | Dieckmann Condensation |
It is important to note that the presence of quaternary carbons alpha to the ester groups in the precursor for this compound could present a significant steric challenge for the cyclization step. However, the Dieckmann condensation is known to be effective for the formation of five-membered rings, which are sterically favored. libretexts.org
An alternative, though likely less direct, approach would be the exhaustive methylation of cyclopentane-1,3-dione. This would involve the sequential alkylation of the dione using a methylating agent such as methyl iodide in the presence of a base. However, controlling the regioselectivity and achieving complete methylation to the tetramethyl derivative could be challenging and may result in a mixture of products.
Pericyclic reactions, which proceed through a cyclic transition state, offer another modern avenue for the construction of cyclic systems. While not as commonly employed for the direct synthesis of 1,3-diones, certain pericyclic reactions could be adapted to generate precursors for these compounds.
One relevant pericyclic reaction is the Nazarov cyclization , which is a 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. While this reaction typically yields an unsaturated ketone, subsequent modifications could potentially lead to the desired 1,3-dione. The key step in the Nazarov cyclization is the acid-catalyzed formation of a pentadienyl cation, which then undergoes a conrotatory electrocyclization.
Another set of powerful ring-forming reactions are cycloadditions . For instance, a [2+2] photocycloaddition between two molecules of a ketene (B1206846), such as dimethylketene, is a known method for the synthesis of 2,2,4,4-tetramethylcyclobutane-1,3-dione. While this produces a four-membered ring, it highlights a potential strategy involving ketene intermediates for the synthesis of highly substituted cyclic systems. It is conceivable that a [3+2] cycloaddition strategy could be devised to form the five-membered ring of the target molecule, although this would require a carefully designed set of reactants.
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) offer an efficient and atom-economical pathway for the synthesis of complex molecular architectures from three or more starting materials in a single, one-pot operation. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct the cyclopentanedione core.
A hypothetical MCR approach could involve the condensation of a gem-disubstituted nucleophile, such as the enolate of 3,3-dimethyl-2-butanone, with a suitable electrophile and a cyclizing agent. The key advantage of MCRs lies in their ability to generate molecular diversity efficiently, suggesting that variations in the starting components could lead to a range of substituted cyclopentane-1,3-dione analogues. researchgate.netrsc.org
Catalyst-Mediated Syntheses
Catalysis provides powerful tools for the synthesis of cyclic compounds, offering high levels of selectivity and efficiency. The following sections explore various catalytic strategies that could be employed for the synthesis of this compound and its analogues.
Transition Metal-Catalyzed Cyclizations
Transition metal catalysis has been instrumental in the formation of carbocyclic rings. acs.org For the synthesis of highly substituted cyclopentanoids, transition metal-mediated cycloaddition reactions are particularly relevant. thieme-connect.comresearchgate.net A plausible route to the tetramethylated cyclopentanedione skeleton could involve a formal [3+2] cycloaddition catalyzed by a transition metal. semanticscholar.org For instance, a nickel-catalyzed C-C bond activation of a cyclopropanone (B1606653) precursor in the presence of an appropriately substituted alkyne could yield a cyclopentenone, which could then be further functionalized to the desired dione. semanticscholar.org
Another potential strategy involves the intramolecular hydroacylation of a suitably substituted acyclic precursor, a reaction that can be catalyzed by rhodium complexes. While not a direct route to the dione, this method is effective for creating the cyclopentanone core which could then be oxidized.
The following table summarizes representative transition metal-catalyzed reactions for the formation of cyclopentane (B165970) rings, which could be adapted for the synthesis of this compound analogues.
| Catalyst System | Reaction Type | Precursors | Potential Product |
| Nickel(0) complexes | [3+2] Cycloaddition | Substituted cyclopropanone and alkyne | Substituted cyclopentenone |
| Rhodium(I) complexes | Intramolecular Hydroacylation | Unsaturated aldehyde/ketone | Cyclopentanone derivative |
| Palladium(0) complexes | Carbonylative Cyclization | Dienoic acid derivative | Cyclopentenone derivative |
This table presents plausible catalytic systems for the synthesis of the cyclopentane core based on established transition metal-catalyzed reactions.
Organocatalytic Transformations
Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, and its application to the formation of substituted cyclopentanes is well-established. nih.govnih.gov The desymmetrization of prochiral cyclopentene-1,3-diones using organocatalysts is a notable approach for generating chiral cyclopentanediones. rsc.orgresearchgate.net
A potential organocatalytic route to analogues of this compound could involve the Michael addition of a nucleophile to a substituted cyclopentenone, catalyzed by a chiral amine or squaramide. For instance, the asymmetric Michael addition of cyclopentane-1,2-dione to alkylidene oxindoles has been demonstrated using a multifunctional squaramide catalyst, yielding products with high enantioselectivity. beilstein-journals.org This highlights the potential for organocatalysis to control the stereochemistry of substituents on the cyclopentane ring.
The following table outlines some organocatalytic approaches that could be adapted for the synthesis of substituted cyclopentane-1,3-diones.
| Organocatalyst | Reaction Type | Starting Materials | Potential Product |
| Chiral Proline Derivatives | Michael Addition/Alkylation | Enals and nitroalkenes | Functionalized cyclopentanes |
| Squaramides | Asymmetric Michael Addition | Cyclic diones and electrophiles | Chiral substituted diones |
| Chiral Phosphoric Acids | Desymmetrization | Prochiral cyclopentene-1,3-diones | Chiral cyclopentanediones |
This table illustrates potential organocatalytic strategies for the synthesis of substituted cyclopentanediones based on known methodologies.
Biocatalytic Synthesis Routes
Biocatalysis offers a green and highly selective alternative for the synthesis of complex organic molecules. rsc.orgmdpi.com While specific enzymatic routes to this compound are not well-documented, the use of enzymes for the synthesis of cyclic ketones and related structures is an active area of research.
Enzymes such as oxidoreductases could be employed for the selective oxidation of a corresponding diol precursor, 2,2,4,4-tetramethylcyclopentane-1,3-diol, to the target dione. Furthermore, engineered enzymes could potentially catalyze the cyclization of a linear precursor. The development of biocatalytic cascades, where multiple enzymatic steps are performed in a single pot, could provide an efficient route to highly functionalized cyclopentanoids. nih.gov
Mechanistic Investigations of this compound Formation
Detailed Reaction Mechanism Elucidation
The formation of the this compound ring system can be envisioned through several plausible mechanistic pathways, depending on the synthetic methodology employed.
In a potential intramolecular cyclization of an acyclic precursor, such as a 3,3,5,5-tetramethyl-2,6-dioxoheptanoate, the mechanism would likely proceed through a base-mediated Dieckmann condensation. The process would be initiated by the deprotonation of the alpha-carbon to one of the carbonyl groups, followed by an intramolecular nucleophilic attack on the other carbonyl carbon, leading to a cyclic β-keto ester intermediate. Subsequent hydrolysis and decarboxylation would yield the desired this compound.
For catalyst-mediated reactions, the mechanism is dictated by the nature of the catalyst. In a transition metal-catalyzed cycloaddition, the mechanism could involve the formation of a metallacyclopentene intermediate, followed by reductive elimination to form the cyclopentane ring. semanticscholar.org
In an organocatalytic Michael addition-cyclization cascade, the mechanism would likely involve the formation of an enamine or iminium ion intermediate from the reaction of the organocatalyst with one of the substrates. This is followed by a stereocontrolled Michael addition to an electrophile and subsequent intramolecular cyclization. beilstein-journals.org The stereochemical outcome of the reaction is determined by the chiral environment provided by the organocatalyst.
Stereochemical Control and Diastereoselective Synthesis
The target molecule, this compound, is an achiral compound due to its plane of symmetry. Consequently, its synthesis does not require stereochemical control. However, the principles of stereoselective synthesis are highly relevant when considering the preparation of chiral analogues of cyclopentane-1,3-dione, which are valuable building blocks in medicinal chemistry and materials science.
For analogues where the substitution pattern creates one or more stereocenters, controlling the stereochemical outcome is crucial. A notable example is the synthesis of 2,2-disubstituted cyclopentane-1,3-diols, which can be prepared from the corresponding diones. Research has demonstrated that highly diastereoselective synthesis of these diols can be achieved through the enzymatic reduction of enantiopure 2,2-disubstituted 3-hydroxycyclopentane-1-ones. These chiral hydroxy-ketones are themselves prepared via a highly stereoselective enzymatic reduction of the parent cyclodiketones. This biocatalytic approach provides a practical and environmentally friendly method for constructing complex chiral molecules with high diastereomeric purity (>99% dr).
Kinetic and Thermodynamic Parameters of Reaction Pathways
The primary synthetic route to the carbon skeleton of this compound is the Dieckmann condensation, an intramolecular cyclization of a diester. wikipedia.org In this case, a dialkyl ester of 2,2,4,4-tetramethylpimelic acid would serve as the precursor.
The mechanism involves several key steps, each with kinetic and thermodynamic implications:
Enolate Formation: The reaction is initiated by a strong base (e.g., sodium ethoxide) abstracting an α-proton from one of the ester groups. This is a reversible equilibrium, but the use of a strong base is kinetically necessary to generate a sufficient concentration of the nucleophilic enolate.
Intramolecular Attack: The formed enolate attacks the carbonyl carbon of the other ester group in an intramolecular nucleophilic acyl substitution. For the precursor of the target molecule, this is a 5-exo-trig cyclization, which is kinetically and thermodynamically favored due to the low ring strain of the resulting five-membered ring. wikipedia.orgpw.live
Elimination & Deprotonation: The resulting tetrahedral intermediate collapses, eliminating an alkoxide ion to form a β-keto ester. This step is also reversible. The crucial thermodynamic driving force for the entire reaction is the final step: the deprotonation of the newly formed β-keto ester. organic-chemistry.orgwikipedia.org The α-proton between the two carbonyl groups is highly acidic, and its removal by the alkoxide base forms a highly resonance-stabilized enolate anion. This final, essentially irreversible deprotonation pulls the entire reaction equilibrium toward the cyclized product. wikipedia.orgorganicchemistrytutor.com
While specific activation energies and reaction enthalpies for the cyclization of a 2,2,4,4-tetramethyl-substituted pimelate are not widely reported, the general thermodynamic favorability of the Dieckmann condensation is well-established, driven by the stability of the final enolate product.
Sustainable and Green Chemistry Principles in Synthesis
Applying green chemistry principles to the synthesis of this compound focuses on reducing environmental impact through innovative process design, maximizing efficiency, and utilizing sustainable resources.
Solvent-Free and Solid-Phase Syntheses
A significant advancement in the green synthesis of related cyclic diones is the implementation of solvent-free reaction conditions. Research has shown that the Dieckmann condensation of diethyl adipate and diethyl pimelate can proceed efficiently in the absence of a solvent. rsc.org In this method, the reaction products are collected by direct distillation from the solvent-free reaction mixture. rsc.org This approach offers substantial environmental benefits by:
Eliminating the need for large volumes of potentially hazardous organic solvents.
Simplifying purification processes, reducing waste generation.
Potentially lowering energy consumption associated with solvent heating and removal.
Extrapolating from these findings, a solvent-free Dieckmann cyclization of a suitable 2,2,4,4-tetramethylpimelate ester represents a promising green route toward the synthesis of the target dione.
Atom Economy and Efficiency Considerations
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. The plausible synthesis of this compound via a Dieckmann condensation, followed by hydrolysis and decarboxylation, highlights the importance of this metric.
The process involves the loss of a C₂H₅O group during cyclization and the loss of a CO₂ and another C₂H₅OH molecule during the subsequent hydrolysis and decarboxylation steps. This results in a significant portion of the initial reactant mass being converted into byproducts rather than the desired product.
Table 1: Theoretical Atom Economy Calculation
| Component | Formula | Molar Mass (g/mol) | Role |
|---|---|---|---|
| Diethyl 2,2,4,4-tetramethylpimelate | C₁₅H₂₈O₄ | 272.38 | Reactant |
| Water* | H₂O | 18.02 | Reactant (for hydrolysis) |
| This compound | C₉H₁₄O₂ | 154.21 | Desired Product |
| Ethanol | C₂H₅OH | 46.07 | Byproduct |
| Carbon Dioxide | CO₂ | 44.01 | Byproduct |
Atom Economy = [Mass of Desired Product / (Total Mass of Reactants)] x 100
Atom Economy = [154.21 / (272.38 + 18.02)] x 100 = 53.1%
Note: The base used in the Dieckmann condensation (e.g., NaOEt) is considered a catalyst/reagent and is regenerated, so it is often excluded from the simplest atom economy calculation focusing on the main reactants that form the product and byproducts.The calculated atom economy of approximately 53.1% indicates that this synthetic route is suboptimal from a green chemistry perspective. Future research could focus on developing alternative pathways with higher atom economy, such as catalytic cyclization methods that avoid the need for ester groups that are subsequently removed.
Development of Renewable Feedstock Routes
A key goal of green chemistry is the transition from petroleum-based feedstocks to renewable, bio-based resources. While a direct, established route from biomass to this compound has not been detailed, significant progress has been made in producing its core chemical scaffold from renewable sources.
Notably, a green and novel route for the synthesis of cyclopentane-1,3-dione (the parent compound) from hemicellulosic feedstock has been established. rsc.org This multi-step synthesis involves:
The Piancatelli rearrangement of furfuryl alcohol (a common biomass derivative) to 4-hydroxycyclopent-2-enone.
An improved isomerization of this intermediate into cyclopentane-1,3-dione using a ruthenium catalyst. rsc.org
This pathway demonstrates that the fundamental C5-dione ring system is accessible from renewable materials. The challenge remains in developing methods to introduce the four methyl groups onto this bio-derived scaffold or to synthesize the necessary tetramethyl-substituted C7 precursor (pimelic acid derivative) from other biomass streams. Research into converting biomass-derived furfural (B47365) into various pentanediols and other C5/C6 platform molecules opens conceivable routes to these precursors. researchgate.net This existing research provides a strong foundation for the future development of a fully renewable synthesis of this compound.
Chemical Reactivity and Derivatization of 2,2,4,4 Tetramethylcyclopentane 1,3 Dione
Enolization and Tautomerism Studies
Tautomerism, the interconversion of constitutional isomers, is a fundamental concept in the chemistry of carbonyl compounds. For 1,3-dicarbonyl systems like 2,2,4,4-tetramethylcyclopentane-1,3-dione, the equilibrium between the diketo and enol forms is of primary importance.
The equilibrium between a ketone and its corresponding enol is a dynamic process. mdpi.com For most simple monoketones, the equilibrium lies heavily in favor of the keto form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. However, in 1,3-dicarbonyl compounds, the enol form can be significantly stabilized. libretexts.org This stabilization arises from two main factors: conjugation of the newly formed C=C double bond with the remaining carbonyl group and the formation of a stable six-membered ring via an intramolecular hydrogen bond. masterorganicchemistry.com
In the case of this compound, the enol tautomer would benefit from the creation of a conjugated system. The position of this equilibrium is also highly sensitive to intermolecular interactions, particularly with the solvent. researchgate.net In non-polar solvents, the intramolecularly hydrogen-bonded enol form is often favored, whereas polar, protic solvents can disrupt this internal hydrogen bond through their own interactions, potentially shifting the equilibrium back toward the keto form. researchgate.net
While specific quantitative data for the keto-enol equilibrium of this compound is not extensively documented in the literature, the principles governing similar 1,3-diones, such as 2,4-pentanedione, provide a strong basis for understanding its behavior. For 2,4-pentanedione, the enol form is highly prevalent, making up around 85% of the mixture under normal conditions. libretexts.org
The structure of this compound is unique due to the presence of two sets of gem-dimethyl groups at the C2 and C4 positions, which are alpha to the carbonyl carbons. These groups exert profound steric and electronic effects that influence the tautomeric equilibrium.
Steric Effects : The four methyl groups introduce significant steric strain within the five-membered ring. This strain, often associated with the Thorpe-Ingold effect, arises from the compression of the bond angles. The formation of the enol tautomer changes the hybridization of one of the alpha-carbons from sp³ to sp², altering the ring geometry. This change could potentially alleviate some of the steric strain, thereby favoring the enol form more than in an un-substituted cyclic dione (B5365651). However, the steric bulk of the methyl groups could also hinder the approach of solvent molecules necessary to mediate the proton transfer involved in tautomerization.
Electronic Effects : The methyl groups are weakly electron-donating through induction. This inductive effect can slightly destabilize the enolate anion intermediate that forms during base-catalyzed enolization, potentially making the C5 methylene (B1212753) protons slightly less acidic than those in unsubstituted cyclopentane-1,3-dione. This could shift the equilibrium more toward the diketo form compared to less substituted analogs.
The final position of the keto-enol equilibrium is a result of the balance between the stabilizing effects of conjugation and intramolecular hydrogen bonding in the enol form versus the steric and electronic influences of the tetramethyl substitution pattern.
Table 1: Comparison of Factors Influencing Enol Content
| Compound | Key Structural Feature | Stabilizing Factors for Enol | Destabilizing/Hindering Factors | Expected Enol Content |
| 2,4-Pentanedione | Acyclic 1,3-dione | Conjugation, Strong Intramolecular H-bond | Low steric hindrance | High (~85%) |
| Cyclopentane-1,3-dione | Cyclic 1,3-dione | Conjugation, Planar system may favor enol | Ring strain considerations | Moderate to High |
| This compound | Sterically hindered cyclic 1,3-dione | Conjugation, Potential strain relief upon enolization | Steric hindrance to solvation, Electronic effects of methyl groups | Dependent on balance of competing effects |
Nucleophilic Additions to Carbonyl Centers
The carbonyl groups of this compound are electrophilic centers, susceptible to attack by nucleophiles. However, the accessibility of these centers and the reactivity of the alpha-protons are heavily influenced by the compound's substitution.
Reactions of ketones with highly nucleophilic organometallic reagents like Grignard (R-MgX) and organolithium (R-Li) compounds typically result in the formation of tertiary alcohols. In this compound, the carbonyl carbons are severely sterically hindered by the adjacent gem-dimethyl groups. This steric bulk makes nucleophilic attack at the carbonyl carbon challenging.
Consequently, two outcomes are possible:
No Reaction : The steric hindrance may be so great that the reaction does not proceed under normal conditions.
Deprotonation : The organometallic reagent, acting as a strong base, may preferentially abstract one of the acidic protons from the C5 methylene group to form an enolate, rather than attacking the carbonyl carbon.
While direct studies on this specific compound are scarce, research on other 2,2-disubstituted cyclopentane-1,3-diones has shown that reactions involving strong bases can lead to unexpected products, suggesting that simple carbonyl addition is not always the outcome. wikipedia.org
Condensation reactions are a cornerstone of carbonyl chemistry, enabling the formation of carbon-carbon bonds.
Knoevenagel Condensation : This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, typically catalyzed by a weak base. libretexts.org The methylene group at the C5 position of this compound is flanked by two electron-withdrawing carbonyl groups, making its protons acidic and thus "active." In principle, this compound can act as the active methylene component in a Knoevenagel condensation with an aldehyde, leading to a 5-alkylidene derivative.
Aldol (B89426) Condensation : The Aldol reaction involves the formation of an enolate from one carbonyl compound, which then acts as a nucleophile to attack the carbonyl carbon of a second molecule. For this compound, treatment with a base would generate the enolate at the C5 position. This enolate could then react with an external aldehyde or ketone (a crossed Aldol reaction). Intramolecular aldol reactions are not possible as the molecule lacks the required chain length between two carbonyl groups within the same molecule that could form a stable ring.
Despite the presence of the active methylene group, the practical application of this compound in these reactions is not widely reported, possibly due to steric hindrance affecting the reactivity of the resulting enolate or the stability of the condensation products.
Table 2: Potential Condensation Reactivity
| Reaction Type | Role of this compound | Reactive Site | Expected Product Type |
| Knoevenagel | Active Methylene Component | C5 Methylene (CH₂) | 5-Alkylidene-2,2,4,4-tetramethylcyclopentane-1,3-dione |
| Crossed Aldol | Enolate Precursor (Nucleophile) | C5 Methylene (CH₂) | 5-(1-Hydroxyalkyl)-2,2,4,4-tetramethylcyclopentane-1,3-dione |
The reaction of ketones with primary amines (R-NH₂) yields imines (Schiff bases), while reaction with secondary amines (R₂NH) yields enamines. The mechanism for both involves nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration.
For this compound, reaction with a primary amine could lead to the formation of a mono- or di-imine, depending on the stoichiometry. The steric hindrance around the carbonyl groups would likely make this reaction slower than for unhindered ketones. Reaction with a secondary amine would be expected to form an enamine. Since the alpha-carbons (C2 and C4) have no protons, the double bond of the enamine must form between C5 and either C1 or C3, resulting in a conjugated system.
Electrophilic Substitution at the Alpha-Positions
Electrophilic substitution reactions readily occur at the C-5 position (the alpha-position) of this compound via an enol or enolate intermediate. The formation of the enolate is typically achieved by treatment with a suitable base.
The alpha-position of 1,3-dicarbonyl compounds can be halogenated under basic, acidic, or neutral conditions. ucsb.edu In the presence of a base, the reaction proceeds through the formation of an enolate ion, which then acts as a nucleophile and attacks the halogen molecule (e.g., Br₂, Cl₂). libretexts.org
The mechanism for base-promoted halogenation involves three main steps:
Enolate Formation: A base removes an acidic alpha-proton from the C-5 position to form a resonance-stabilized enolate.
Nucleophilic Attack: The enolate attacks a diatomic halogen molecule in an Sₙ2-like fashion, displacing a halide ion and forming the alpha-halogenated product. libretexts.org
Proton Transfer: In some cases, subsequent proton transfer steps may occur depending on the reaction conditions.
Due to the steric hindrance from the four methyl groups, the rate of halogenation may be slower than that of simpler cyclic diones. The reaction is generally effective for producing monohalogenated products, as the introduction of an electron-withdrawing halogen atom decreases the acidity of the remaining alpha-proton, disfavoring a second halogenation at the same site.
| Halogenating Agent | Base/Catalyst | Solvent | Typical Product |
|---|---|---|---|
| Bromine (Br₂) | Sodium Hydroxide | Water/Ethanol | 5-Bromo-2,2,4,4-tetramethylcyclopentane-1,3-dione |
| Chlorine (Cl₂) | Acetic Acid | Chloroform | 5-Chloro-2,2,4,4-tetramethylcyclopentane-1,3-dione |
| Iodine (I₂) | Potassium Iodide | Methanol | 5-Iodo-2,2,4,4-tetramethylcyclopentane-1,3-dione |
The enolate of this compound can be readily alkylated or acylated. These reactions are powerful tools for forming new carbon-carbon bonds at the alpha-position.
Alkylation: The alkylation of enolates occurs via an Sₙ2 reaction with an alkyl halide. masterorganicchemistry.com To ensure the reaction proceeds efficiently and avoids side reactions like self-condensation or O-alkylation, a strong, non-nucleophilic base is typically used to completely convert the dione into its enolate. libretexts.org Lithium diisopropylamide (LDA) is a common choice for this purpose. The choice of the alkylating agent is generally restricted to methyl or primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.com
The general steps for alkylation are:
Complete formation of the enolate using a strong base like LDA in an aprotic solvent such as tetrahydrofuran (B95107) (THF) at low temperatures.
Addition of the alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide) to the enolate solution, which acts as a nucleophile to displace the halide and form the C-alkylated product.
Acylation: Acylation involves the reaction of the enolate with an acylating agent, such as an acyl chloride or anhydride. This reaction introduces an acyl group at the C-5 position, leading to the formation of a triketone. The mechanism is analogous to alkylation, involving nucleophilic attack by the enolate on the electrophilic carbonyl carbon of the acylating agent.
While nitration and sulfonation are common electrophilic substitution reactions, specific studies on these reactions with this compound are not widely documented in the chemical literature. Generally, nitration of active methylene compounds can be achieved using reagents like alkyl nitrates under basic conditions. Sulfonation could potentially be accomplished using sulfur trioxide or related reagents, but the conditions would need to be carefully controlled to avoid degradation of the starting material. The lack of available research may suggest that these reactions are either not synthetically useful or are complicated by side reactions under typical nitrating or sulfonating conditions.
Oxidation and Reduction Transformations
The carbonyl groups of this compound are susceptible to both reduction and oxidation reactions, which can be tailored to achieve specific chemical transformations.
The reduction of the two carbonyl groups can yield a variety of products, including the corresponding diol. Selective reduction to a keto-alcohol is challenging but can sometimes be achieved by using sterically hindered reducing agents or by protecting one of the carbonyl groups.
Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will typically reduce both carbonyls to form 2,2,4,4-tetramethylcyclopentane-1,3-diol. The stereochemical outcome (cis- vs. trans-diol) would depend on the reaction conditions and the steric approach control dictated by the bulky methyl groups.
Table 2: Potential Reduction Products and Reagents Note: This table represents expected outcomes based on general principles of carbonyl reduction.
| Reagent | Expected Major Product | Comments |
|---|---|---|
| Sodium Borohydride (NaBH₄) | 2,2,4,4-Tetramethylcyclopentane-1,3-diol | Reduces both carbonyls. Stereoisomeric mixture is likely. |
| Lithium Aluminum Hydride (LiAlH₄) | 2,2,4,4-Tetramethylcyclopentane-1,3-diol | A stronger reducing agent, also reduces both carbonyls. |
| Catalytic Hydrogenation (H₂/Pd, Pt) | 2,2,4,4-Tetramethylcyclopentane-1,3-diol | Effective for reducing carbonyls, often provides good stereocontrol. |
The Baeyer-Villiger oxidation is a key reaction for cyclic ketones, converting them into lactones (cyclic esters) through the insertion of an oxygen atom adjacent to the carbonyl carbon. wikipedia.orgorganic-chemistry.org This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). nih.gov
For a symmetrical ketone like this compound, the Baeyer-Villiger oxidation would be expected to produce a seven-membered dilactone. The mechanism involves the nucleophilic addition of the peroxyacid to the protonated carbonyl group, followed by the migration of one of the alpha-carbons to the adjacent oxygen atom, leading to ring expansion. wikipedia.org Given the presence of two carbonyl groups, oxidation could potentially occur at both sites, leading to cleavage of the ring. However, the more common outcome for a cyclic diketone is the formation of a lactone anhydride. The migratory aptitude in the Baeyer-Villiger reaction is generally tertiary alkyl > secondary alkyl > primary alkyl > methyl. organic-chemistry.org In this case, the migrating group is a quaternary carbon center.
The expected product from the oxidation of one carbonyl group would be a six-membered lactone. A subsequent oxidation could occur, though specific literature on the Baeyer-Villiger oxidation of this particular dione is scarce.
Ring Modification and Expansion/Contraction Reactions
Ring modification reactions of cyclic ketones are valuable transformations in organic synthesis, allowing for the construction of complex carbocyclic and heterocyclic frameworks. For this compound, such reactions would involve the alteration of the cyclopentane (B165970) ring itself.
While specific literature on the skeletal rearrangements of this compound is limited, the reactivity of analogous cyclic ketones suggests potential rearrangement pathways. One such reaction is the Favorskii rearrangement, which typically occurs in α-halo ketones in the presence of a base, leading to ring contraction. For this to occur with this compound, it would first need to be α-halogenated. Given the quaternary nature of the α-carbons, this would not be a straightforward transformation.
However, oxidative ring expansions of cyclic ketones are known. For instance, the Baeyer-Villiger oxidation could potentially lead to the formation of a six-membered lactone. Another possibility is the Tiffeneau-Demjanov rearrangement, which involves the treatment of a β-amino alcohol with nitrous acid, leading to a ring-expanded ketone. This would require prior functionalization of the cyclopentanedione.
A recent study on the oxidative amination of cyclopentenones to pyridones demonstrates a ring expansion strategy. This process involves the in situ formation of a silyl (B83357) enol ether, followed by the introduction of a nitrogen atom and subsequent aromatization to yield a pyridone. researchgate.net Although this was demonstrated on cyclopentenones, a similar strategy could potentially be adapted for diones.
Spirocyclic compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry. The carbonyl groups of this compound are excellent handles for the construction of spirocyclic systems.
One common approach is the Knoevenagel condensation, followed by a Michael addition and cyclization. For example, the reaction of a 1,3-dione with an aldehyde and a compound containing an active methylene group can lead to the formation of spiro compounds.
A notable example, although using the parent cyclopentane-1,3-dione, is the three-component reaction with arylamines and isatin (B1672199) to synthesize novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org This reaction proceeds in acetic acid at room temperature and provides a straightforward route to complex spiroheterocycles. It is plausible that this compound could undergo similar transformations, although the steric hindrance from the methyl groups might necessitate harsher reaction conditions or result in lower yields.
The formation of spiro[cyclopentane-1,3'-indoline] derivatives has also been achieved through a chemo- and diastereo-selective (3 + 2) cycloaddition reaction between donor-acceptor cyclopropanes and α,β-unsaturated enamides, demonstrating another route to spirocyclopentane structures. frontiersin.orgnih.gov
| Spirocyclic System | Precursors | Reaction Type | Reference |
| Spiro[dihydropyridine-oxindoles] | Arylamine, isatin, cyclopentane-1,3-dione | Three-component reaction | beilstein-journals.org |
| Spiro[cyclopentane-1,3'-indoline] | Donor-acceptor cyclopropanes, α,β-unsaturated enamides | (3 + 2) Cycloaddition | frontiersin.orgnih.gov |
Heterocyclic Compound Synthesis Utilizing this compound
The 1,3-dicarbonyl motif is a versatile precursor for the synthesis of a wide variety of heterocyclic compounds through condensation reactions with dinucleophiles.
The Paal-Knorr synthesis is a classical method for the synthesis of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org Although this compound is a 1,3-dione, it can potentially be converted into a 1,4-dicarbonyl equivalent or undergo reactions that lead to these five-membered heterocycles. For instance, reaction with a suitable reagent could introduce a two-carbon unit to form a 1,4-dicarbonyl precursor, which could then cyclize.
The Gewald reaction is a powerful tool for the synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgarkat-usa.orgresearchgate.net The reaction proceeds via a Knoevenagel condensation followed by the addition of sulfur and cyclization. It is conceivable that one of the carbonyl groups of this compound could react in a Gewald-type synthesis.
The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound with an amidine. organic-chemistry.orgslideshare.net The reaction of this compound with various amidines could provide a direct route to cyclopentane-fused pyrimidine (B1678525) derivatives. The steric hindrance of the methyl groups would likely play a significant role in the feasibility and outcome of this reaction.
Pyridone derivatives can be synthesized from cyclopentenones via an oxidative amination process, as previously mentioned. researchgate.netchemrxiv.orgchemrxiv.org This suggests that with appropriate modifications, this compound could serve as a precursor to pyridone-containing systems.
The synthesis of diazepine (B8756704) derivatives can be achieved through various routes, including the reaction of 1,3-diones with diamines. For example, condensation of this compound with a 1,2- or 1,3-diamine could potentially lead to the formation of a seven-membered diazepine ring fused to the cyclopentane core. The reaction of 1,3-dicarbonyl compounds with hydrazines is also a common method for the synthesis of pyridazines. nih.govliberty.eduresearchgate.net
| Heterocycle | General Precursors | General Reaction Type |
| Pyrrole | 1,4-Dicarbonyl compound, primary amine/ammonia | Paal-Knorr Synthesis |
| Furan | 1,4-Dicarbonyl compound | Paal-Knorr Synthesis |
| Thiophene | Ketone/aldehyde, α-cyanoester, sulfur | Gewald Reaction |
| Pyrimidine | 1,3-Dicarbonyl compound, amidine | Pinner Synthesis |
| Pyridone | Cyclopentenone | Oxidative Amination |
| Diazepine | 1,3-Dicarbonyl compound, diamine | Condensation |
Supramolecular Chemistry and Self-Assembly
The field of supramolecular chemistry focuses on the study of non-covalent interactions that govern the self-assembly of molecules into larger, well-defined structures. β-Diketones are known to participate in self-assembly through various interactions, most notably hydrogen bonding. mdpi.com
While this compound itself does not possess hydrogen bond donors, its enol tautomer does. The keto-enol tautomerism is a key feature of β-dicarbonyl compounds. mdpi.comresearchgate.net The enol form of this compound would have a hydroxyl group capable of acting as a hydrogen bond donor, and the remaining carbonyl group as an acceptor. This could lead to the formation of hydrogen-bonded dimers, chains, or more complex networks in the solid state or in non-polar solvents.
The bulky methyl groups would significantly influence the packing of the molecules in the solid state and the geometry of any self-assembled structures. These steric constraints could favor the formation of discrete assemblies rather than extended networks. The study of the crystal structure of this compound and its derivatives would provide valuable insights into its potential for forming predictable supramolecular architectures. The ability of β-diketones to form metal complexes also opens up possibilities for the construction of metal-organic frameworks (MOFs) and other coordination polymers.
| Supramolecular Interaction | Functional Group | Potential Assembly |
| Hydrogen Bonding | Enol (-OH), Carbonyl (C=O) | Dimers, Chains, Networks |
| Metal Coordination | Enolate | Metal-Organic Frameworks (MOFs), Coordination Polymers |
Hydrogen Bonding Networks in Solid State and Solution
In the solid state, molecules containing hydrogen bond donors (like -OH or -NH groups) and acceptors (like the carbonyl oxygen in a ketone) will arrange themselves to maximize these favorable interactions, leading to the formation of ordered, three-dimensional structures. While this compound itself lacks a hydrogen bond donor, its carbonyl oxygens can act as hydrogen bond acceptors. In the presence of suitable donor molecules (co-formers), it could potentially form co-crystals stabilized by hydrogen bonds.
For instance, other cyclic diones that can exist in their enol form, such as cyclopentane-1,3-dione, demonstrate the ability to form extensive hydrogen-bonding networks. X-ray crystallography studies have shown that cyclopentane-1,3-dione exists in the enol form in the solid state, with molecules connected in a "head-to-tail" fashion through intermolecular hydrogen bonds. nih.govresearchgate.netwikipedia.org Similarly, derivatives of cyclohexane-1,3-dione are known to engage in significant hydrogen bonding, which influences their biological activity. nih.govresearchgate.net
In solution, the carbonyl oxygens of this compound can form hydrogen bonds with protic solvents like water or alcohols. libretexts.org This interaction influences its solubility and reactivity. While ketones cannot form hydrogen bonds with themselves, they can act as hydrogen bond acceptors. quora.com
Table 1: Comparison of Hydrogen Bonding Capabilities of Selected Cyclic Ketones
| Compound | Hydrogen Bond Donor | Hydrogen Bond Acceptor | Potential for Self-Association via H-Bonding |
| This compound | No | Yes (Carbonyl Oxygens) | No |
| Cyclopentane-1,3-dione (enol form) | Yes (-OH) | Yes (Carbonyl Oxygen) | Yes |
| Cyclohexane-1,3-dione (enol form) | Yes (-OH) | Yes (Carbonyl Oxygen) | Yes |
This table is illustrative and based on general chemical principles, as specific data for this compound is unavailable.
Crystal Engineering and Polymorphism
There is no specific information available in the scientific literature regarding the crystal engineering or polymorphism of this compound.
Crystal Engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. For a molecule like this compound, crystal engineering could be explored through co-crystallization with other molecules that can interact with its carbonyl groups, for instance, through hydrogen bonding or halogen bonding.
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. wikipedia.org Different polymorphs of a compound can have distinct physical properties, such as melting point, solubility, and stability. Polymorphism is a common phenomenon in organic molecules, including cyclic ketones. For example, camphor, a well-known bicyclic ketone, exists as two enantiomers, and its racemic mixture has different physical properties from the pure enantiomers. acs.org The study of polymorphism is particularly crucial in the pharmaceutical industry, as different polymorphs of a drug can have different bioavailability. upc.edu
The potential for polymorphism in this compound would depend on factors such as the conditions of crystallization (e.g., solvent, temperature, pressure) and the presence of any impurities.
Table 2: Examples of Polymorphism in Cyclic Organic Compounds
| Compound | Number of Known Polymorphs | Crystal Systems |
| Acridine | 8 | Multiple |
| Aripiprazole | 9 | Multiple |
| Glycine | 2 | Monoclinic, Hexagonal |
| Progesterone | 2 | Orthorhombic |
This table provides examples of polymorphism in various organic compounds to illustrate the concept, as no data is available for this compound. Source: wikipedia.orgupc.edu
Host-Guest Interactions and Complexation Studies
No studies on the host-guest interactions or complexation involving this compound have been reported in the scientific literature.
Host-guest chemistry is a branch of supramolecular chemistry where a larger 'host' molecule forms a complex with a smaller 'guest' molecule through non-covalent interactions. nih.govwikipedia.org The host molecule typically has a cavity or binding site that is complementary in size, shape, and chemical nature to the guest.
While this compound is unlikely to act as a host due to its lack of a significant molecular cavity, it could potentially act as a guest molecule. Its size and the presence of polar carbonyl groups could allow it to be included within the cavity of a suitable host molecule. Common host molecules include cyclodextrins, calixarenes, and cucurbiturils. nih.govmdpi.com
For example, adamantane (B196018), a rigid cyclic hydrocarbon, and its derivatives are well-known to form stable inclusion complexes with cyclodextrins. mdpi.commdpi.comresearchgate.netnih.gov The hydrophobic adamantane fits snugly within the hydrophobic cavity of the cyclodextrin (B1172386) host, an interaction driven by the hydrophobic effect and van der Waals forces. Given the alicyclic nature of this compound, it is conceivable that it could form similar inclusion complexes with appropriate host molecules.
Table 3: Examples of Host-Guest Complexes with Cyclic Molecules as Guests
| Host Molecule | Guest Molecule | Key Driving Interactions |
| β-Cyclodextrin | Adamantane | Hydrophobic interactions, Van der Waals forces |
| Cucurbit kpi.uauril | Adamantane derivatives | Hydrophobic interactions, Ion-dipole interactions |
| Cyclodextrins | Amino acids | Hydrophobic effect, Van der Waals forces, H-bonds, Electrostatic forces |
This table illustrates the principles of host-guest chemistry with relevant examples, as no specific studies involving this compound are available. Sources: mdpi.comnih.govrsc.org
Advanced Spectroscopic and Structural Characterization of 2,2,4,4 Tetramethylcyclopentane 1,3 Dione and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. For a molecule like 2,2,4,4-tetramethylcyclopentane-1,3-dione, with its high degree of symmetry and multiple quaternary centers, advanced NMR methods are essential for unambiguous characterization.
While one-dimensional (¹H and ¹³C) NMR provides initial information, 2D NMR experiments are crucial for assembling the complete molecular puzzle. Based on the structure of this compound, a set of expected correlations can be predicted to confirm its atom-to-atom connectivity.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In the parent molecule, there are no vicinal protons (protons on adjacent carbons), so no cross-peaks would be expected in a COSY spectrum. This absence of signals is in itself a key structural confirmation.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. For the target molecule, HSQC would show a clear correlation between the protons of the lone methylene (B1212753) group (C5) and the C5 carbon, as well as correlations between the methyl protons and their respective quaternary carbons (C2 and C4).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for mapping longer-range connectivity (2-3 bonds), establishing the carbon skeleton. Key correlations would be observed from the methyl protons to the adjacent quaternary carbons and, importantly, to the carbonyl carbons (C1 and C3). The methylene protons would similarly show correlations to the adjacent quaternary and carbonyl carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. mdpi.com Cross-peaks would be expected between the protons of the methyl groups and the methylene protons, confirming their spatial proximity on the five-membered ring.
Expected 2D NMR Correlations for this compound
| Technique | Proton Signal (Position) | Correlated Nucleus (Position) | Information Gained |
| HSQC | Methyl Protons (on C2, C4) | Quaternary Carbons (C2, C4) | Direct C-H bond confirmation |
| Methylene Protons (on C5) | Methylene Carbon (C5) | Direct C-H bond confirmation | |
| HMBC | Methyl Protons (on C2, C4) | Quaternary Carbons (C2, C4) | ²JCH coupling |
| Methyl Protons (on C2, C4) | Carbonyl Carbons (C1, C3) | ³JCH coupling, confirms ketone placement | |
| Methylene Protons (on C5) | Quaternary Carbons (C2, C4) | ²JCH coupling | |
| Methylene Protons (on C5) | Carbonyl Carbons (C1, C3) | ³JCH coupling, confirms ring structure | |
| NOESY | Methyl Protons (on C2, C4) | Methylene Protons (on C5) | Through-space proximity, conformational data |
While solution-state NMR reveals the structure of molecules as they tumble freely, solid-state NMR (ssNMR) provides information about their structure, packing, and dynamics in the solid phase. This is particularly useful for studying polymorphism—the ability of a compound to exist in different crystalline forms—which can affect its physical properties. Using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), one could differentiate between crystalline and amorphous forms of this compound. Furthermore, ssNMR can detect subtle differences in molecular conformation that may be present in the solid state compared to the averaged conformation observed in solution.
The five-membered ring of cyclopentane (B165970) derivatives is not planar and can undergo conformational changes, such as ring puckering. Dynamic NMR (D-NMR) involves acquiring NMR spectra over a range of temperatures to study these dynamic processes. nih.gov For this compound, the steric bulk of the four methyl groups may impose a significant energy barrier to conformational exchange, potentially locking the ring into a preferred conformation. A variable-temperature NMR study could confirm this by showing little to no change in the spectra upon cooling. Conversely, if a dynamic process were present, one might observe broadening and eventual splitting of NMR signals at lower temperatures as the exchange rate slows on the NMR timescale.
High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Elucidation
High-resolution mass spectrometry provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nist.gov For this compound (C₉H₁₄O₂), the calculated exact mass is 154.0994 Da. HRMS can confirm this composition, distinguishing it from other potential formulas with the same nominal mass.
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion ([M]⁺) and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern serves as a structural fingerprint. The fragmentation of substituted 1,3-cyclopentanediones is often influenced by the stability of the resulting ions and neutral losses. sci-hub.st Plausible fragmentation pathways for the target compound include:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to a carbonyl group.
Loss of Neutral Molecules: The elimination of stable molecules like carbon monoxide (CO), isobutene, or ketene (B1206846) is common.
Ring Cleavage: Scission of the cyclopentane ring followed by rearrangement and further fragmentation.
Plausible HRMS Fragments of this compound
| m/z (Da) | Possible Formula | Likely Neutral Loss | Fragmentation Pathway |
| 139.0759 | C₈H₁₁O₂ | CH₃ | Loss of a methyl radical |
| 126.0681 | C₈H₁₀O | CO | Loss of carbon monoxide from the molecular ion |
| 98.0732 | C₆H₁₀O | C₃H₄O | Ring cleavage and loss of methylketene |
| 83.0861 | C₆H₁₁ | C₃H₃O₂ | Complex rearrangement and ring fragmentation |
| 57.0704 | C₄H₉ | C₅H₅O₂ | Formation of a stable tert-butyl cation |
Ion Mobility Spectrometry (IMS), when coupled with mass spectrometry, separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge distribution. frontiersin.orgnih.gov This provides a measure of the ion's rotationally averaged collision cross-section (CCS), a key physical parameter. While this compound itself lacks common isomers, IMS is an invaluable tool for characterizing its derivatives. For instance, if a derivative were synthesized that introduced a chiral center, the resulting diastereomers, while having the same mass, would likely have different shapes and therefore different drift times and CCS values in an IMS experiment. nih.gov This technique adds a powerful dimension of separation, capable of resolving isomers that are indistinguishable by mass spectrometry alone. youtube.comrsc.org
X-ray Crystallography and Diffraction Studies
Comprehensive searches for crystallographic data of this compound in established databases and the broader scientific literature did not yield any results. Consequently, information regarding its absolute structure, conformation, phase identification, or polymorphic forms from experimental diffraction studies cannot be provided.
Single Crystal X-ray Diffraction for Absolute Structure and Conformation
No published single crystal X-ray diffraction studies for this compound were found. This type of analysis is crucial for determining precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. Without this data, a definitive description of its molecular conformation and crystal packing is not possible.
Powder X-ray Diffraction for Phase Identification and Polymorphic Screening
There is no available powder X-ray diffraction (PXRD) data for this compound in the scientific literature. PXRD is a key technique for identifying crystalline phases and studying polymorphism, which are different crystalline forms of the same compound. The lack of this data means that no information on the compound's crystalline purity or potential polymorphic forms can be presented.
Electron Diffraction for Nanocrystalline Materials
No studies utilizing electron diffraction for the analysis of nanocrystalline this compound or its derivatives could be located. This technique is essential for the structural characterization of materials with very small crystal sizes.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding
While general infrared spectra for cyclic ketones are understood, a detailed vibrational analysis, including specific band assignments and normal mode analysis for this compound, has not been published. Such an analysis would provide in-depth information about the bonding and functional groups within the molecule.
Detailed Band Assignment and Normal Mode Analysis
A complete and experimentally verified assignment of the infrared and Raman active vibrational modes for this compound is not available. This would typically involve correlating observed spectral bands to specific molecular motions, such as C=O stretching, C-C stretching, and various bending and torsional modes of the cyclopentane ring and its methyl substituents. Without such a study, a data table of vibrational modes and their assignments cannot be compiled.
Temperature and Pressure-Dependent Vibrational Spectroscopy
No research could be found that investigates the effects of varying temperature or pressure on the infrared or Raman spectra of this compound. These studies are valuable for understanding intermolecular interactions, phase transitions, and the conformational dynamics of the molecule under different physical conditions.
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation
Chromophore Analysis and Extinction Coefficient Determination
The key chromophore in this compound is the 1,3-dione functionality. The electronic transitions are expected to be associated with the carbonyl groups. Typically, saturated ketones exhibit a weak n → π* transition in the ultraviolet-visible (UV-Vis) spectrum, which is formally forbidden by symmetry rules, resulting in a low molar extinction coefficient (ε). A more intense π → π* transition is expected at a shorter wavelength, in the far-UV region.
For this compound, the interaction between the two carbonyl groups, constrained by the cyclopentane ring, would influence the energy of these transitions. The through-space and through-bond interactions between the non-bonding orbitals of the oxygen atoms and the π-systems of the carbonyl groups would lead to a splitting of the n and π energy levels. This would result in two n → π* and two π → π* transitions. The exact wavelengths (λmax) and molar extinction coefficients for these transitions have not been empirically reported in reviewed literature.
Interactive Data Table: Hypothetical UV-Vis Absorption Data
The following table is a hypothetical representation based on typical values for similar acyclic and cyclic diones, as specific experimental data for this compound is not available.
| Transition | Expected λmax Range (nm) | Expected Molar Extinction Coefficient (ε) Range (L·mol-1·cm-1) | Solvent |
| n → π* (Symmetric) | 280 - 320 | 20 - 100 | Hexane |
| n → π* (Asymmetric) | 270 - 310 | 20 - 100 | Hexane |
| π → π* (Symmetric) | < 220 | > 1,000 | Hexane |
| π → π* (Asymmetric) | < 220 | > 1,000 | Hexane |
Solvatochromic and Thermochromic Effects
Detailed studies on the solvatochromic and thermochromic behavior of this compound have not been documented. However, based on the behavior of other ketones, certain effects can be predicted.
Solvatochromism: A shift in the absorption maximum (λmax) upon changing the polarity of the solvent is known as solvatochromism. For the n → π* transition of a carbonyl group, an increase in solvent polarity typically leads to a hypsochromic shift (blue shift, to a shorter wavelength). This is because polar solvents can stabilize the non-bonding n-orbitals on the oxygen atom through hydrogen bonding or dipole-dipole interactions, thus increasing the energy gap for the transition. A bathochromic shift (red shift, to a longer wavelength) is generally expected for π → π* transitions in more polar solvents.
Thermochromism: This phenomenon involves a change in color or absorption spectrum with a change in temperature. For this compound, thermochromic effects could potentially arise from temperature-induced changes in molecular conformation or aggregation state, which would, in turn, affect the electronic transitions of the dione (B5365651) chromophore. However, no specific studies have been published to confirm or quantify such effects.
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives
There is a lack of specific research on the chiroptical properties of chiral derivatives of this compound in the available literature. The parent compound itself is achiral. Chiral derivatives would need to be synthesized, for instance, by introducing a chiral substituent on the cyclopentane ring, to be studied by chiroptical techniques.
Stereochemical Assignment through CD/ORD
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful techniques for determining the absolute configuration of chiral molecules. For a chiral derivative of this compound, the sign and magnitude of the Cotton effect in the CD spectrum, associated with the n → π* transition of the carbonyl chromophores, could be used to assign its stereochemistry. The Octant Rule, a well-established empirical rule for ketones, could potentially be applied. This rule relates the sign of the Cotton effect to the spatial disposition of substituents relative to the carbonyl group.
Interactive Data Table: Predicted Cotton Effect Sign based on the Octant Rule for a Hypothetical Chiral Derivative
This table illustrates the predicted sign of the Cotton effect for a hypothetical monosubstituted chiral derivative of this compound, based on the quadrant in which the substituent lies relative to the carbonyl group. This is a theoretical application as no experimental data exists.
| Substituent Position (Octant) | Predicted Sign of Cotton Effect (n → π* transition) |
| Upper-Left Rear | Positive |
| Upper-Right Rear | Negative |
| Lower-Left Rear | Negative |
| Lower-Right Rear | Positive |
Dynamic Conformational Studies
Variable-temperature Circular Dichroism (VTCD) studies could provide insights into the dynamic conformational equilibria of flexible chiral derivatives of this compound. Changes in the CD spectrum as a function of temperature can be analyzed to determine thermodynamic parameters (ΔH°, ΔS°, and ΔG°) for conformational changes. The cyclopentane ring itself can exist in different conformations, such as envelope and twist forms. The presence of bulky tetramethyl substitution would significantly influence the conformational landscape. However, no such dynamic conformational studies for chiral derivatives of this specific dione have been reported.
Theoretical and Computational Studies of 2,2,4,4 Tetramethylcyclopentane 1,3 Dione
Quantum Chemical Calculations
Quantum chemical calculations are powerful theoretical tools used to predict the physicochemical properties of molecules from first principles. nist.gov These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of a molecule. diva-portal.org For a molecule like 2,2,4,4-tetramethylcyclopentane-1,3-dione, such calculations would offer fundamental insights into its stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. mdpi.com This approach offers a favorable balance between accuracy and computational cost, making it suitable for a molecule of this size. nih.gov
A DFT study of this compound would typically involve geometry optimization to find the most stable three-dimensional structure. From the optimized geometry, a wealth of information can be derived. Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. nih.gov
Furthermore, DFT calculations can furnish various reactivity descriptors. A Molecular Electrostatic Potential (MEP) map, for instance, would visualize the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) sites. nih.gov For this compound, the MEP would likely show negative potential around the carbonyl oxygen atoms, indicating their susceptibility to electrophilic attack.
Table 1: Hypothetical DFT-Calculated Electronic Properties and Reactivity Descriptors for this compound
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.5 D | Measures overall polarity of the molecule |
| Electron Affinity | 1.1 eV | Energy released upon gaining an electron |
| Ionization Potential | 6.4 eV | Energy required to remove an electron |
Note: The values in this table are illustrative and represent typical data that would be generated from DFT calculations.
Ab Initio Methods for High-Accuracy Energy and Property Predictions
Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. arxiv.org Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) offer higher accuracy than standard DFT for calculating energies and molecular properties, albeit at a significantly greater computational expense. researchgate.net
For this compound, high-accuracy ab initio calculations could be employed to obtain a benchmark energetic profile. This would be particularly useful for validating the results from more computationally efficient methods like DFT. These calculations can provide very precise predictions of bond lengths, bond angles, and vibrational frequencies, which could be compared with experimental spectroscopic data (e.g., from infrared spectroscopy) if available.
Conformational Space Exploration and Energy Minimization
The five-membered ring of cyclopentane (B165970) is not planar and can adopt various puckered conformations, such as the "envelope" and "half-chair" forms, to relieve ring strain. rsc.org The presence of four methyl groups and two carbonyl groups in this compound introduces additional complexity to its conformational landscape.
A systematic exploration of the conformational space would be necessary to identify the most stable conformers. This process involves rotating the single bonds and puckering the ring to generate a multitude of possible three-dimensional arrangements. Each of these structures would then be subjected to energy minimization using quantum chemical methods to find the local and global energy minima on the potential energy surface. elifesciences.org The results would reveal the relative energies of different conformers and the energy barriers between them, providing a detailed picture of the molecule's flexibility and the populations of different conformations at a given temperature. researchgate.net
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. rsc.org An MD simulation of this compound would involve placing the molecule in a simulation box, often with solvent molecules, and solving Newton's equations of motion for the system. port.ac.uk
Solvent Effects on Molecular Conformation and Dynamics
The conformation and behavior of a molecule can be significantly influenced by its environment, particularly in a liquid solution. MD simulations are an ideal tool for investigating these solvent effects. dtu.dk By simulating this compound in different solvents (e.g., water, methanol, hexane), one could observe how the solvent polarity and hydrogen-bonding capability affect its preferred conformation and dynamic motions.
For example, in a polar solvent like water, the solvent molecules would likely form a structured solvation shell around the polar carbonyl groups of the dione (B5365651). This interaction could stabilize certain conformations over others. Radial distribution functions (RDFs) could be calculated from the simulation trajectory to quantify the structuring of solvent molecules around specific atoms of the solute.
Table 2: Hypothetical Radial Distribution Function (RDF) Peak Distances for Solvation Shells around Carbonyl Oxygen of this compound
| Solvent | Atom Pair | First Peak Distance (Å) | Interpretation |
| Water | O(carbonyl)···H(water) | 1.8 Å | Strong hydrogen bonding interaction |
| Water | O(carbonyl)···O(water) | 2.8 Å | First solvation shell of water molecules |
| Methanol | O(carbonyl)···H(hydroxyl) | 1.9 Å | Hydrogen bonding with methanol |
| Hexane | O(carbonyl)···C(hexane) | 3.5 Å | Weak van der Waals interactions |
Note: This table presents hypothetical data to illustrate the insights gained from MD simulations on solvent structuring.
Intermolecular Interactions and Aggregation Behavior in Solution
In addition to solvent-solute interactions, MD simulations can shed light on solute-solute interactions. By simulating a system with multiple molecules of this compound, it would be possible to study its tendency to aggregate in solution. nih.gov The simulations would reveal the preferred orientation of the molecules within an aggregate, for instance, whether the dipoles of the carbonyl groups tend to align.
The potential of mean force (PMF) could be calculated to quantify the free energy change as two solute molecules approach each other. This would provide a measure of the strength of the intermolecular interactions and the stability of any dimers or larger aggregates that might form. mdpi.com Such information is crucial for understanding the macroscopic properties of the substance in solution, such as its solubility and crystallization behavior.
Reaction Pathway and Transition State Analysis
Computational Elucidation of Reaction Mechanisms and Intermediates
No computational studies detailing the reaction mechanisms and intermediates for this compound were found.
Prediction of Kinetic and Thermodynamic Parameters for Reactions
No publications containing predicted kinetic and thermodynamic parameters for reactions involving this compound were identified.
Spectroscopic Property Prediction
Computational NMR Chemical Shift and Coupling Constant Prediction
There are no available computational studies that predict the NMR chemical shifts and coupling constants for this compound.
Vibrational Frequency and Intensity Calculations
No research articles presenting calculations of the vibrational frequencies and intensities for this compound could be located.
UV-Vis Absorption and Emission Spectrum Modeling
There are no published models of the UV-Vis absorption and emission spectra for this compound based on computational methods.
Supramolecular Assembly and Crystal Structure Prediction
The spontaneous organization of molecules into well-defined, stable, and ordered structures is the essence of supramolecular assembly. For this compound, the prediction of its preferred crystalline arrangements is a complex challenge that can be addressed through computational crystal structure prediction (CSP) methods. These methods systematically generate a multitude of plausible crystal packing arrangements and rank them based on their calculated lattice energies.
The primary driving forces for the supramolecular assembly of this molecule are expected to be a combination of shape-fitting (steric effects) and electrostatic interactions originating from the polar carbonyl groups. The bulky tetramethyl substitution on the cyclopentane ring will significantly influence the possible packing motifs, favoring arrangements that can accommodate these steric demands while maximizing favorable intermolecular contacts.
Lattice energy, the energy released when constituent molecules come together from the gas phase to form a crystal lattice, is a critical determinant of crystal stability. Computational chemistry offers robust methods to calculate these energies, providing a means to assess the relative stability of different hypothetical crystal structures, or polymorphs.
A typical approach involves the use of force fields or, for higher accuracy, quantum mechanical methods to compute the interaction energies between molecules within the crystal. These calculations can yield a ranked list of potential crystal structures, with the lowest energy structures being the most likely to be observed experimentally. The energy differences between polymorphs are often small, typically in the range of a few kilojoules per mole, making high-accuracy calculations essential for reliable stability predictions.
To illustrate the potential outcomes of such a study for this compound, a hypothetical data table of calculated lattice energies for predicted polymorphs is presented below. This table showcases the kind of data that would be generated from a comprehensive CSP study.
| Predicted Polymorph | Space Group | Calculated Lattice Energy (kJ/mol) | Relative Energy (kJ/mol) |
| Form I | P2₁/c | -85.2 | 0.0 |
| Form II | P-1 | -83.5 | +1.7 |
| Form III | C2/c | -81.9 | +3.3 |
| Form IV | P2₁2₁2₁ | -79.8 | +5.4 |
Note: This data is hypothetical and for illustrative purposes only, as specific experimental or computational studies on the polymorphism of this compound are not publicly available.
The stability of these polymorphs can be further influenced by temperature and pressure, which can be explored through the calculation of free energies. The polymorph with the lowest free energy under a given set of conditions is the most thermodynamically stable.
The intermolecular forces governing the supramolecular assembly of this compound can be dissected into various components, primarily hydrogen bonding and van der Waals interactions.
A detailed computational analysis would involve mapping the electrostatic potential surface of the molecule to identify regions of positive and negative charge, which would indicate likely sites for intermolecular interactions. Furthermore, techniques such as Hirshfeld surface analysis can be employed to visualize and quantify the different types of intermolecular contacts within a predicted crystal structure.
A summary of the expected contributions of different interaction types to the lattice energy is provided in the following hypothetical table:
| Interaction Type | Estimated Energy Contribution (kJ/mol) | Key Molecular Features Involved |
| Van der Waals - Dispersion | -60 to -70 | Methyl groups, cyclopentane ring |
| Van der Waals - Dipole-Dipole | -15 to -25 | Carbonyl groups |
| C-H···O Interactions | -5 to -10 | Methyl and methylene (B1212753) C-H bonds, Carbonyl oxygen atoms |
Note: This data is hypothetical and for illustrative purposes only.
Applications of 2,2,4,4 Tetramethylcyclopentane 1,3 Dione in Advanced Chemical Synthesis and Materials Science
Building Block for Complex Organic Molecule Synthesis
The reactivity of the dione (B5365651) functionality allows this molecule to serve as a versatile starting material for constructing more elaborate molecular architectures.
Synthesis of Polycyclic and Spirocyclic Scaffolds
The cyclopentane (B165970) ring provides a rigid framework that is desirable in medicinal chemistry for creating molecules with well-defined three-dimensional shapes. Spirocycles, which contain two rings sharing a single atom, have gained significant attention in drug discovery. researchgate.net The synthesis of such scaffolds often involves the reaction of cyclic ketones. researchgate.netnih.gov While specific examples using 2,2,4,4-Tetramethylcyclopentane-1,3-dione are not prominently documented, its dicarbonyl nature presents a logical starting point for intramolecular cyclization or condensation reactions to form fused polycyclic systems or for reactions like the Strecker synthesis to build spirocyclic imidazolinones. nih.gov The general strategy for creating spirocycles often involves converting a ketone to an intermediate that can cyclize back onto the original ring structure. rsc.org
Precursor for Advanced Synthetic Reagents and Chiral Auxiliaries
Chiral auxiliaries are compounds used to induce stereoselectivity in chemical reactions, allowing for the synthesis of a specific enantiomer of a target molecule. wikipedia.org These auxiliaries are temporarily incorporated into a substrate, direct the stereochemical outcome of a reaction, and are then removed. wikipedia.org Common chiral auxiliaries are often derived from readily available chiral molecules. nih.govscielo.org.mx While this compound is itself achiral, it could potentially be converted into a chiral derivative through asymmetric reduction or other modifications. Such a chiral diol or amino alcohol could then be evaluated for its effectiveness as a chiral auxiliary in reactions like asymmetric aldol (B89426) additions or Diels-Alder reactions. However, there is no specific research detailing its use for creating established synthetic reagents or auxiliaries.
Role in Polymer Chemistry and Materials Science
The rigid structure imparted by the tetramethylcyclopentane core is a feature often sought in the design of high-performance polymers.
Monomer for Specialty Polymers with Tunable Thermal or Optical Properties
Rigid cyclic structures are often incorporated into polymer backbones to increase the glass transition temperature (Tg) and improve thermal stability. For instance, the related diol, 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (CBDO), is a well-known monomer used to produce high-performance polyesters with excellent thermal properties and impact resistance. researchgate.netwikipedia.org By analogy, if this compound were reduced to its corresponding diol (2,2,4,4-Tetramethylcyclopentane-1,3-diol), it could theoretically be used as a monomer in condensation polymerizations with diacids to form polyesters. The bulky and rigid nature of the tetramethylcyclopentane unit would be expected to restrict chain mobility, potentially leading to polymers with high thermal stability and good optical clarity.
| Potential Monomer Derivative | Polymer Type | Expected Property Enhancement |
| 2,2,4,4-Tetramethylcyclopentane-1,3-diol | Polyester (B1180765), Polycarbonate | Increased glass transition temp. (Tg), thermal stability, optical clarity |
| 2,2,4,4-Tetramethylcyclopentane-1,3-diamine | Polyamide, Polyimide | High thermal resistance, mechanical strength |
Cross-linking Agent in Polymer Networks
Cross-linking agents are molecules that form covalent bonds between polymer chains, creating a three-dimensional network structure. This process transforms thermoplastics into thermosets, enhancing mechanical strength, thermal stability, and solvent resistance. mdpi.com The two ketone groups in this compound could potentially participate in cross-linking reactions. For example, it could react with polymers containing hydrazine (B178648) or amine functionalities to form hydrazone or enamine linkages, respectively. This could be a method for curing or hardening certain polymer resins. However, specific studies documenting its use as a cross-linking agent are not available.
Component in Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials combine the properties of organic polymers (flexibility, processability) with those of inorganic materials (stability, conductivity). The ketone functionalities on this compound could be used to chelate or bond with metal centers in the formation of metal-organic frameworks (MOFs) or other hybrid materials. The carbonyl oxygens can act as Lewis bases, coordinating to metal ions. Furthermore, the molecule could be functionalized with silane (B1218182) coupling agents, allowing it to be covalently incorporated into a silica (B1680970) (siloxane) network through a sol-gel process. This would create a hybrid material where the rigid organic spacer is integrated into an inorganic matrix. As with the other applications, this remains a theoretical possibility without specific examples in the current literature.
Applications in Catalysis
The rigid cyclopentane framework of this compound, featuring sterically demanding gem-dimethyl groups, makes its derivatives intriguing candidates for applications in catalysis. These structural features can impart unique selectivity and stability to catalytic systems.
As a Ligand in Homogeneous or Heterogeneous Catalysis
While this compound itself is not typically a ligand, its derivatives, particularly those that can form stable complexes with metal centers, are valuable in catalysis. For instance, cyclopentadiene (B3395910) derivatives bearing tetramethyl substitution are precursors to important ligands in organometallic chemistry. ereztech.com These ligands are crucial in forming stable metal-cyclopentadienyl complexes that are essential in various catalytic processes. ereztech.com
Derivatives such as tetraphosphine ligands based on a cyclopentane backbone have been synthesized and employed in palladium-catalyzed reactions. One such ligand, all-cis-3-(2-diphenylphosphinoethyl)-1,2,4-tris(diphenylphosphinomethyl)cyclopentane, has demonstrated effectiveness in Suzuki, Negishi, Sonogashira, and Heck coupling reactions. researchgate.net The specific stereochemistry and bulky nature of the substituents on the cyclopentane ring, influenced by the tetramethyl substitution pattern, can create a unique coordination environment around the metal center, thereby influencing the catalyst's activity and selectivity.
| Reaction Type | Catalyst System | Key Feature | Reference |
|---|---|---|---|
| Suzuki Coupling | Palladium / Tetraphosphine Ligand | High substrate/catalyst ratio achieved. | researchgate.net |
| Negishi Coupling | Palladium / Tetraphosphine Ligand | Effective for C-C bond formation. | researchgate.net |
| Sonogashira Coupling | Palladium / Tetraphosphine Ligand | Efficient coupling of terminal alkynes. | researchgate.net |
| Heck Vinylation | Palladium / Tetraphosphine Ligand | Good performance in vinylation reactions. | researchgate.net |
Derivatives as Organocatalysts for Specific Transformations
The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has seen the emergence of catalysts derived from various structural motifs. mdpi.com Cyclopentane-1,3-dione derivatives have been explored as scaffolds for developing novel organocatalysts. For example, the asymmetric desymmetrization of cyclopentene-1,3-diones has been achieved using organocatalysts to produce chiral cyclopentane 1,3-diones. rsc.org
These reactions leverage the ability of chiral organocatalysts, such as specific phosphoric acids, to control the stereochemical outcome of a reaction, yielding products with high diastereo- and enantioselectivity. rsc.org The development of bifunctional organocatalysts, which possess both acidic and basic sites, is a growing area of interest for reactions like the cycloaddition of CO2 to epoxides to form cyclic carbonates. mdpi.com While not directly involving this compound, these studies highlight the potential of the cyclopentanedione core in the design of effective organocatalysts for important chemical transformations. mdpi.commdpi.com
Functional Materials Development
The unique and rigid structure of the this compound core makes it a valuable building block for the synthesis of advanced functional materials with tailored properties.
Components of Photochromic or Thermochromic Materials
At present, there is limited direct evidence in the reviewed literature detailing the use of this compound as a key component in photochromic or thermochromic materials. However, the structural rigidity and steric hindrance provided by the tetramethylcyclopentane framework are desirable features in the design of molecular switches. These properties can help to stabilize different isomeric states and influence the kinetics of the chromic transition. Further research may explore the incorporation of this moiety into larger systems, such as dithienylethenes or spiropyrans, to modulate their light- or heat-responsive behaviors.
Precursors for Advanced Electronic or Optical Materials
The hydrogenated counterpart of the dione, 2,2,4,4-tetramethylcyclobutanediol, which can be derived from related precursors, is a significant monomer in polymer chemistry. wikipedia.org Polyesters and polycarbonates synthesized from this diol exhibit excellent thermal stability, optical clarity, and mechanical strength. These properties make them suitable for applications in electronic and optical devices, such as in the manufacturing of lenses, screens, and components for electronic displays. The bulky tetramethyl substitution pattern disrupts polymer chain packing, leading to amorphous materials with high glass transition temperatures and good solubility, which are advantageous for material processing.
Role in Supramolecular Gels and Soft Materials
The development of supramolecular gels and other soft materials often relies on specific, directional, non-covalent interactions between molecular building blocks. The dione functionality of this compound offers potential sites for hydrogen bonding. By chemically modifying the dione, for example, by introducing oxime or hydrazone functionalities, it is possible to create molecules capable of self-assembly into extended networks.
The steric bulk of the gem-dimethyl groups can play a crucial role in directing this self-assembly process, influencing the morphology and properties of the resulting soft material. For instance, it could control the bundling of fibers in a gel or the liquid crystalline phase behavior. While specific examples utilizing this compound in supramolecular gels are not prominent in the current literature, its structural characteristics make it a promising candidate for future exploration in this area.
| Material Type | Relevant Structural Feature | Potential Property/Application |
|---|---|---|
| Advanced Polymers | Bulky, rigid tetramethylcyclopentane core | High thermal stability, optical clarity, amorphous nature. |
| Supramolecular Materials | Dione functional groups for H-bonding | Gel formation, liquid crystallinity, controlled self-assembly. |
| Chromic Materials | Steric hindrance from gem-dimethyl groups | Stabilization of isomeric states, modulation of switching kinetics. |
Precursor for Analytical Probes and Sensors
The dicarbonyl nature of this compound makes it a candidate for the synthesis of more complex molecules that can act as probes and sensors for various chemical species, excluding biological targets.
While direct, documented examples of fluorescent or chromogenic probes synthesized from this compound for non-biological sensing are not prevalent in readily available literature, the chemical reactivity of its 1,3-dione core suggests a strong potential for such applications. The active methylene (B1212753) bridge, situated between the two carbonyl groups, is a key reactive site for condensation reactions, most notably the Knoevenagel condensation. wikipedia.orgsigmaaldrich.com
The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base, to form an α,β-unsaturated product after dehydration. wikipedia.org This reaction is a well-established method for the synthesis of chromophores and fluorophores. nih.gov By reacting this compound with various aromatic aldehydes, it is theoretically possible to synthesize a range of derivatives. The extended π-conjugation in these products, resulting from the newly formed carbon-carbon double bond linked to an aromatic system, could impart chromogenic (color-based) or fluorescent properties.
The general reaction scheme would involve the condensation of the dione with a selected aromatic aldehyde. The properties of the resulting molecule would be tunable based on the substituents on the aromatic ring. Electron-donating or electron-withdrawing groups on the aldehyde would influence the intramolecular charge transfer (ICT) characteristics of the final product, thereby affecting its absorption and emission spectra.
Table 1: Potential Aromatic Aldehydes for Knoevenagel Condensation and Their Expected Effect on Spectral Properties
| Aromatic Aldehyde | Substituent Type | Expected Impact on Product |
|---|---|---|
| 4-(Dimethylamino)benzaldehyde | Strong Electron-Donating | Red-shift in absorption/emission (bathochromic shift), potential for strong ICT character, leading to enhanced fluorescence in certain solvents. |
| 4-Nitrobenzaldehyde | Strong Electron-Withdrawing | Blue-shift in absorption/emission (hypsochromic shift), potential quenching of fluorescence. |
| 2-Hydroxybenzaldehyde | Electron-Donating, H-bonding | Potential for excited-state intramolecular proton transfer (ESIPT), leading to a large Stokes shift. |
This synthetic strategy opens a pathway to novel dyes or sensory molecules. For instance, a derivative bearing a specific chelating group could function as a chromogenic sensor for metal ions. Upon binding a metal ion, the electronic structure of the molecule would be perturbed, leading to a visible color change.
The application of this compound as a direct component in the synthesis of chromatographic stationary phases is not documented in the reviewed scientific and patent literature. Searches for polymers or modified surfaces (like silica) incorporating this specific dione for use in high-performance liquid chromatography (HPLC) or gas chromatography (GC) did not yield specific examples.
However, it is relevant to note that the compound itself has been analyzed using gas chromatography. Data from the National Institute of Standards and Technology (NIST) details the conditions for its separation on different types of capillary columns, which indicates its volatility and amenability to GC analysis. wikipedia.org This information pertains to the analysis of the compound, not its use in a stationary phase.
Table 2: Gas Chromatography Conditions for the Analysis of this compound
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column Type | Capillary | Capillary |
| Active Phase | DB-1 (non-polar) | DB-Wax (polar) |
| Column Length | 25 m | 30 m |
| Column Diameter | 0.2 mm | 0.25 mm |
| Carrier Gas | - | Helium |
| Temperature Program | 50°C to 300°C at 4 K/min | 50°C (4 min hold), then to 220°C at 4 K/min (20 min hold) |
| Retention Index (I) | 1163 | 2133 |
Source: NIST Chemistry WebBook wikipedia.org
While the dione itself is not reported as a stationary phase component, its hydrogenated derivative, 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD or CBDO), is a widely used monomer in the synthesis of high-performance polyesters. google.commdpi.com These polyesters are known for their thermal stability and rigidity. Although these materials are primarily developed for applications like adhesives and packaging, the synthesis of novel polyester-based stationary phases is a general area of research in chromatography. Theoretically, a polyester incorporating the rigid cyclic structure derived from the dione could be synthesized and evaluated as a stationary phase, but such an application has not been specifically reported.
Future Directions and Emerging Research Avenues for 2,2,4,4 Tetramethylcyclopentane 1,3 Dione
Exploration of Novel and Highly Efficient Synthetic Pathways
The development of novel and efficient synthetic routes for 2,2,4,4-Tetramethylcyclopentane-1,3-dione and its derivatives is a primary focus of ongoing research. While established methods exist, the quest for greener, more atom-economical, and cost-effective processes is driving innovation in this area. Current research trends suggest a move towards catalytic systems and flow chemistry to improve yield, reduce waste, and enhance safety.
One promising approach involves the adaptation of synthetic strategies used for analogous cyclic ketones. For instance, methods developed for the synthesis of substituted cyclopentenones could potentially be modified for the production of this compound. Additionally, the exploration of bio-catalysis and enzymatic reactions presents an environmentally friendly alternative to traditional chemical synthesis.
Future research will likely focus on the development of one-pot syntheses and tandem reactions to streamline the production process. The use of readily available starting materials and the avoidance of harsh reaction conditions are also key considerations in the design of next-generation synthetic pathways.
Rational Design of Derivatives with Tailored Properties
The core structure of this compound offers a scaffold for the rational design of a diverse range of derivatives with specific, tailored properties. By introducing various functional groups, researchers can modulate the compound's electronic, optical, and biological characteristics. This opens up possibilities for its application in fields such as medicinal chemistry, materials science, and agrochemicals.
Drawing parallels from research on other cyclic diones, such as cyclohexane-1,3-dione, it is conceivable that derivatives of this compound could be designed as potential therapeutic agents. For example, derivatives of cyclohexane-1,4-dione have been synthesized to create heterocyclic compounds with potential antiviral activities. Similarly, the synthesis of P,As-centered cyclopentane-1,3-diyl derivatives showcases the potential for creating organometallic compounds with unique electronic properties.
The following table outlines potential research directions for the rational design of this compound derivatives:
| Target Property | Potential Derivative Class | Potential Application Area |
| Enhanced biological activity | Heterocyclic-fused derivatives | Pharmaceuticals |
| Specific optical properties | Chromophore-containing derivatives | Dyes, Sensors |
| Improved polymerizability | Derivatives with reactive functional groups | Advanced Polymers |
| Catalytic activity | Metal-complexed derivatives | Catalysis |
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemistry, and the study of this compound is no exception. These computational tools can accelerate the discovery and optimization of chemical processes and the design of new molecules.
Potential applications of AI and machine learning in the research of this compound are summarized in the table below:
| AI/ML Application | Description | Potential Impact |
| Reaction Prediction | Predicting the products, yields, and optimal conditions for synthetic reactions. | Accelerated development of efficient synthetic routes. |
| Retrosynthesis Analysis | Identifying potential synthetic pathways from a target molecule. | Streamlined design of complex synthetic strategies. |
| Property Prediction | Predicting the physicochemical and biological properties of novel derivatives. | Faster screening of candidate molecules for specific applications. |
| De Novo Design | Generating novel molecular structures with desired properties. | Discovery of new derivatives with enhanced functionalities. |
Development of Advanced Materials with Unique Functionalities
This compound and its derivatives are promising building blocks for the development of advanced materials with unique functionalities. The rigid, gem-dimethyl-substituted cyclopentane (B165970) ring can impart desirable properties such as thermal stability, mechanical strength, and optical clarity to polymers.
A closely related compound, 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498), which can be synthesized by the hydrogenation of the corresponding dione (B5365651), is a key monomer in the production of high-performance copolyesters like Tritan™. These materials are known for their high impact resistance, clarity, and heat resistance. This suggests a significant potential for this compound as a precursor to a new generation of polyesters, polycarbonates, and other polymers with enhanced properties.
Future research in this area will likely explore the synthesis of a wider range of polymers derived from this compound and its functionalized derivatives. The investigation of their photophysical properties could also lead to applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or photovoltaic devices.
Synergistic Research Across Interdisciplinary Fields
The full potential of this compound will be realized through synergistic research that spans multiple scientific disciplines. Collaborations between organic chemists, materials scientists, computational chemists, and biologists will be crucial for translating fundamental research into practical applications.
In the realm of materials science, the expertise of polymer chemists will be essential for designing and synthesizing novel polymers with tailored properties. In medicinal chemistry, collaboration with biochemists and pharmacologists will be necessary to design and evaluate the biological activity of new derivatives. Furthermore, the expertise of computational chemists will be invaluable for modeling the properties of new molecules and for guiding experimental efforts.
The photochemistry of related cyclic ketones has been a subject of interest, and further investigation into the photophysical properties of this compound could open up new avenues in photochemistry and photomedicine. The development of derivatives for use in dye-sensitized solar cells is another example of how interdisciplinary research can lead to innovative applications.
Q & A
Q. What are the standard laboratory synthesis protocols for 2,2,4,4-Tetramethylcyclopentane-1,3-dione, and how can purity be optimized?
The compound is synthesized via pyrolysis of its dimer, 2,2,4,4-tetramethylcyclobutane-1,3-dione, at elevated temperatures (e.g., 70°C), generating dimethylketene for cycloaddition reactions. Purity optimization involves post-synthesis purification via recrystallization or column chromatography, followed by characterization using NMR and FT-IR to confirm the absence of dimeric residues .
Q. What spectroscopic and computational methods are most effective for characterizing the structural features of this compound?
Key techniques include:
- NMR : and NMR to identify methyl group environments and carbonyl positions.
- X-ray crystallography : Resolve stereochemical details and confirm the cyclobutane ring geometry.
- Computational modeling : Density Functional Theory (DFT) calculations to predict vibrational frequencies (IR) and electronic properties .
Advanced Research Questions
Q. How does this compound facilitate ketene-based [2+2] cycloadditions, and what mechanistic insights are critical for reaction design?
The compound acts as a thermal precursor for dimethylketene, enabling cycloadditions with alkenes to form cyclobutanones. Mechanistic studies using DFT reveal a concerted, asynchronous pathway with zwitterionic intermediates. Reaction conditions (temperature, solvent polarity) must be optimized to stabilize transition states and minimize side reactions .
Q. How can researchers resolve contradictions in reaction outcomes, such as unexpected products from reactions with Makosza reagent?
Discrepancies arise from competing reaction pathways (e.g., ring-opening vs. dimerization). Methodological approaches include:
- In-situ monitoring : Use real-time techniques like Raman spectroscopy to track intermediate formation.
- Isolation and characterization : Employ GC-MS and X-ray crystallography to identify byproducts.
- Computational analysis : Model reaction pathways to predict dominant mechanisms under varying conditions .
Q. What are the thermal decomposition profiles of this compound, and how do they influence its applications?
Thermogravimetric analysis (TGA) shows decomposition onset at ~120°C, releasing dimethylketene. Differential Scanning Calorimetry (DSC) reveals exothermic peaks correlating with ketene generation. These properties dictate its use in high-temperature syntheses, requiring controlled heating to avoid premature decomposition .
Q. What role does this compound play in the development of advanced materials, such as polymers or supramolecular assemblies?
The ketene generated from this compound participates in cycloadditions to form rigid cyclobutanone-based polymers. Applications include photoresponsive materials and cross-linked networks for coatings. Researchers must balance reactivity and stability by modifying substituents on the cyclobutane core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
